molecular formula C12H22O4 B1588205 2-Butyloctanedioic acid CAS No. 50905-10-7

2-Butyloctanedioic acid

Cat. No. B1588205
CAS RN: 50905-10-7
M. Wt: 230.3 g/mol
InChI Key: OWCLRJQYKBAMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyloctanedioic acid, also known as (R,S)-2-butyloctanedioic acid, is a significant organic compound with widespread applications in the chemical industry . It is a 2-butyl-substituted carboxylic acid .


Synthesis Analysis

The synthesis of 2-Butyloctanedioic acid involves removing the precipitated salt and the like, and then the acid is produced by removing water by a known method such as distillation or evaporation .


Molecular Structure Analysis

The molecular formula of 2-Butyloctanedioic acid is C12H22O4 . It has a molecular weight of 230.3 . The InChI code is 1S/C12H22O4/c1-2-3-7-10 (12 (15)16)8-5-4-6-9-11 (13)14/h10H,2-9H2,1H3, (H,13,14) (H,15,16) .


Physical And Chemical Properties Analysis

2-Butyloctanedioic acid is a solid at room temperature . The storage temperature should be dry and at room temperature .

Scientific Research Applications

Bioresource Technology and Biological Production

2-Butyloctanedioic acid is closely related to malic acid (2-hydroxybutanedioic acid), a four-carbon dicarboxylic acid. Malic acid has garnered significant interest due to its wide application as a precursor in various industries, including food, chemicals, and pharmaceuticals. Biological production of malic acid, which includes non-oxidative pathways, oxidative pathways, and the glyoxylate cycle, is becoming increasingly important due to environmental concerns and fossil fuel depletion. Advances in metabolic engineering of model strains and process optimization for malic acid production highlight the potential applications of similar acids like 2-butyloctanedioic acid in these areas (Dai et al., 2018).

Organic Process Research & Development and Asymmetric Synthesis

The development of a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, closely related to 2-butyloctanedioic acid, has been established. This synthesis process, crucial for the production of a magnetic resonance imaging (MRI) candidate, demonstrates the application of 2-butyloctanedioic acid-related compounds in the field of medical imaging and diagnostics (Levy et al., 2009).

Tetrahedron-asymmetry and Lipase Catalyzed Transesterification

2-Butyloctanedioic acid and its derivatives can be potentially involved in lipase-catalyzed transesterification processes. Such processes, which utilize acyl donors in the transesterification of diols, are significant in stereoselective synthesis, a critical aspect of pharmaceutical and chemical manufacturing (Mattson et al., 1993).

Journal of the American Chemical Society and Ruthenium Catalyzed Transfer Hydrogenation

In ruthenium-catalyzed transfer hydrogenation processes, compounds related to 2-butyloctanedioic acid can be used as reactants. Such processes are significant in the field of organic chemistry, particularly in the formation of allylic alcohols, and have potential applications in the synthesis of various organic compounds (Patman et al., 2009).

Journal of Pharmaceutical and Biomedical Analysis and Pharmacokinetics

2-Phosphonomethyl pentanedioic acid (2-PMPA), a derivative of 2-butyloctanedioic acid, is a potent inhibitor with applications in neurological disease models. Understanding the pharmacokinetics of such compounds is crucial for developing effective treatments for neurological conditions (Rais et al., 2014).

Journal of Catalysis and Tungsten Oxide Catalysts

Research on the dehydration of 2-butanol over tungsten oxide catalysts suggests potential applications of 2-butyloctanedioic acid in catalysis, particularly in the formation of Bronsted acid sites. These findings are important for the chemical industry, especially in processes requiring specific catalysts (Baertsch et al., 2002).

Chemical Research in Chinese Universities and Stereochemistry

2-Butyloctanedioic acid derivatives have been studied for their enantiomeric purity, a crucial aspect in the development of stereochemically active pharmaceuticals and chemicals. The synthesis and resolution of these compounds contributeto the broader understanding of stereochemistry in drug design and development (Zhang et al., 2006).

The Journal of Physical Chemistry A and Atmospheric Reactions

Studies on the reactivity of compounds similar to 2-butyloctanedioic acid with sulfuric acid solutions provide insights into atmospheric chemistry, particularly regarding the interactions of carbonyl compounds with acidic aerosols. This research is vital for understanding atmospheric reactions and environmental chemistry (Estève & Nozière, 2005).

Journal of Chemical & Engineering Data and Reactive Extraction

The extraction of 2-methylidenebutanedioic acid, related to 2-butyloctanedioic acid, using various diluents, has been investigated. This research is relevant to chemical engineering, particularly in the context of reactive extraction processes used in industrial chemistry (Günyeli et al., 2014).

Journal of Catalysis and Ionic Liquid Catalysis

The alkylation of isobutane with 2-butene in ionic liquid media, a process closely related to 2-butyloctanedioic acid chemistry, highlights the role of ionic liquids in catalysis. This is particularly relevant in the development of new catalytic processes and materials (Yoo et al., 2004).

European Journal of Organic Chemistry and Cryptochiral Hydrocarbons

The synthesis of enantiopure compounds like (R)-(+)-[VCD(-)984]-4-ethyl-4-methyloctane, which is structurally related to 2-butyloctanedioic acid, illustrates the application in the synthesis of complex organic molecules. This research contributes to the field of organic chemistry, specifically in the synthesis of cryptochiral hydrocarbons (Fujita et al., 2010).

Journal of Molecular Liquids and Liquid-Liquid Equilibrium

The study of ionic liquids in the extraction of compounds involved in the racemic resolution of rac-2-pentanol, a process related to 2-butyloctanedioic acid chemistry, provides insights into the use of ionic liquids in liquid-liquid equilibrium and extraction processes (Montalbán et al., 2018).

Fuel and Alkylation in Acidic Media

Research on the alkylation of isobutane/butene using aromatic-compound additives in strong Brønsted acid showcases the potential of 2-butyloctanedioic acid and its derivatives in enhancing chemical reactions, particularly in fuel production (Zhang et al., 2018).

Applied Catalysis A-general and Composite Ionic Liquid Catalysts

The use of a composite ionic liquid as an acid catalyst for the alkylation of isobutane and 2-butene, a process relevant to 2-butyloctanedioic acid, underscores its potential application in catalytic processes, particularly in improving alkylate quality (Liu et al., 2008).

Helvetica Chimica Acta and HIV-Protease Assay

The development of sequence-specific chromogenic protease substrates using compounds related to 2-butyloctanedioic acid aids in the detection of HIV-protease activity. This research is significant in the context of medical diagnostics and treatment of viral infections (Badalassi et al., 2002).

Acta Crystallographica Section A and Structural Comparison

The comparison of structures involving compounds like 2-butyloctanedioic acid provides insights into the molecular interactions and hydrogen bonding patterns in chemistry. This knowledge is crucial for understanding molecular structure and properties (Fábry et al., 2016).

Bulletin of the Chemical Society of Japan and Alzheimer's Disease Treatment

The synthesis of (R)-2-Propyloctanoic acid, related to 2-butyloctanedioic acid, as a therapeutic agent for Alzheimer's disease highlights the potential application in the pharmaceutical industry, especially in the development of treatments for neurodegenerative diseases (Hasegawa & Yamamoto, 2000).

Carbohydrate Polymers and Bio-Based Polyester Monomer

The production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass, a process related to 2-butyloctanedioic acid, has applications in the creation of bio-based polyester. This research is crucial for developing sustainable alternatives to petroleum-based polymers (Zhang et al., 2015).

Analytical and Bioanalytical Chemistry and Shape-Selective Stationary Phase Columns

The separation of positional isomers using shape-selective stationary phase columns, a technique relevant to 2-butyloctanedioic acid and its derivatives, is crucial in analytical chemistry, particularly in the analysis of complex mixtures like wine (Shao & Marriott, 2003).

Safety And Hazards

2-Butyloctanedioic acid is classified as causing serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The global 2-Butyloctanedioic Acid market size is expected to reach a significant value by 2029, rising at a market growth during the forecast period (2023-2029) . This indicates that 2-Butyloctanedioic acid has potential future applications and market demand.

properties

IUPAC Name

2-butyloctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCLRJQYKBAMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424164, DTXSID30965158
Record name Octanedioic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyloctanedioic acid

CAS RN

50905-10-7, 149675-91-2
Record name 2-Butyloctanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50905-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, 2-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 2-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanedioic acid, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butyloctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-2-butyloctanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above chiral salt, an organic solvent, an alkaline aqueous medium, and dibutyl 1,6-dicarboxy-hexane are mixed in a vessel. 1.0 equivalents (based upon the moles and equivalents of dibutyl 1,6-dicarboxy-hexane) of alkalizing agent, such as sodium hydroxide, is added, optionally with heating. The hydrolysis is allowed to proceed to completion. The mono-esterified butyl 1,6-dicarboxy-hexane is contained within the aqueous phase. The phases are separated. The aqueous phase is acidified with dilute acid to pH 4.5 with cooling. The butyl 1,6-dicarboxy-hexane is isolated by filtration or extraction with diethyl ether.
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mono-esterified butyl 1,6-dicarboxy-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyloctanedioic acid
Reactant of Route 2
Reactant of Route 2
2-Butyloctanedioic acid
Reactant of Route 3
Reactant of Route 3
2-Butyloctanedioic acid
Reactant of Route 4
Reactant of Route 4
2-Butyloctanedioic acid
Reactant of Route 5
Reactant of Route 5
2-Butyloctanedioic acid
Reactant of Route 6
Reactant of Route 6
2-Butyloctanedioic acid

Citations

For This Compound
1
Citations
EGE Hawkins - Journal of the Chemical Society, Perkin Transactions 1, 1973 - pubs.rsc.org
… The acids used for preparation of the amides were commercially available except for (a) 2-butyloctanedioic acid, mp 65-67' (Found: acid equiv. 113. C,,H,,O, requires acid equiv. …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.